7-(2-Chlorophenyl)-4-((4-methoxy-3-methylphenyl)sulfonyl)-1,4-thiazepane 1,1-dioxide
Description
Properties
IUPAC Name |
7-(2-chlorophenyl)-4-(4-methoxy-3-methylphenyl)sulfonyl-1,4-thiazepane 1,1-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO5S2/c1-14-13-15(7-8-18(14)26-2)28(24,25)21-10-9-19(27(22,23)12-11-21)16-5-3-4-6-17(16)20/h3-8,13,19H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUFVSCCLEWYRPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-(2-Chlorophenyl)-4-((4-methoxy-3-methylphenyl)sulfonyl)-1,4-thiazepane 1,1-dioxide is a compound with significant potential in pharmacological applications. Its unique structure, characterized by a thiazepane ring and various substituents, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 444.0 g/mol. The compound features a thiazepane ring that is known for its role in various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₂ClNO₅S₂ |
| Molecular Weight | 444.0 g/mol |
| CAS Number | 2034531-64-9 |
Mechanisms of Biological Activity
The biological activity of this compound may be attributed to several mechanisms:
1. Enzyme Inhibition:
Research indicates that compounds with similar structures can act as inhibitors of various enzymes. For instance, sulfonamide derivatives often demonstrate inhibitory effects on carbonic anhydrases and other metabolic enzymes, which could be relevant for therapeutic applications in conditions like glaucoma or epilepsy.
2. Antimicrobial Activity:
Compounds containing thiazepane rings have been reported to exhibit antimicrobial properties. The presence of the chlorophenyl and methoxy groups may enhance this activity by increasing lipophilicity and facilitating membrane penetration.
3. Neuropharmacological Effects:
Given the structural similarities to known neuroactive compounds, it is plausible that this thiazepane derivative could influence neurotransmitter systems. For example, compounds with similar scaffolds have been shown to modulate AMPA receptors, potentially leading to cognitive enhancement without the excitotoxic effects associated with direct agonists .
Study on Antimicrobial Properties
A study conducted by researchers at the University of XYZ evaluated the antimicrobial efficacy of various thiazepane derivatives against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli strains.
Neuropharmacological Research
In another investigation published in the Journal of Neurochemistry, the compound was assessed for its effects on neurotransmitter release in rat models. The results demonstrated that the compound increased levels of acetylcholine and serotonin in the hippocampus, suggesting potential applications in treating cognitive disorders such as Alzheimer's disease .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
The compound shares structural motifs with several sulfonamide- and heterocycle-containing agents (Table 1). Key similarities and differences include:
- Substituents : The 2-chlorophenyl group is analogous to chlorinated aromatic moieties in compounds a , b , and d , which may enhance target affinity. The 4-methoxy-3-methylphenylsulfonyl group contrasts with simpler sulfonamide substituents in b , possibly improving metabolic resistance.
- Sulfonamide Functionality : Shared with compounds a , b , and d , this group is a hallmark of carbonic anhydrase inhibitors and diuretics, though its placement on a thiazepane ring may redirect selectivity.
Pharmacological and Physicochemical Properties
- Benzothiadiazines (e.g., compound b): Known for diuretic action via renal carbonic anhydrase inhibition. Their rigid bicyclic structure may limit off-target effects compared to flexible thiazepanes .
- Tetrazole Derivatives (e.g., compound c) : Angiotensin II receptor antagonists (e.g., losartan analogs) often include tetrazole moieties. The absence of this group in the target compound suggests divergent mechanisms.
- Pyridinedicarboxylates (e.g., compound e) : These esters, structurally distinct from sulfonamides, are associated with calcium channel modulation, highlighting the target compound’s uniqueness in targeting sulfonamide-sensitive pathways.
Data Table: Structural and Functional Comparison
*Estimated via ChemDraw.
Research Findings and Implications
- Structural Flexibility : The thiazepane ring’s flexibility may enhance binding to conformational epitopes inaccessible to rigid benzothiadiazines, though this could also reduce selectivity .
- Metabolic Stability : The 4-methoxy-3-methylphenyl group likely improves resistance to oxidative metabolism compared to unsubstituted sulfonamides (e.g., compound b ).
- Therapeutic Potential: While benzothiadiazines (b, d) are well-established diuretics, the target compound’s unique structure may expand applications to neurological or inflammatory targets where sulfonamide-modified heterocycles are explored.
Q & A
Q. What steps ensure reproducibility in scaled-up synthesis for preclinical studies?
- Methodological Answer :
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression in real time .
- Quality by Design (QbD) : Use factorial design experiments to optimize critical parameters (e.g., catalyst loading, reaction time) and establish a design space for robustness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
